

Application Notes and Protocols: MitoPY1 for Mitochondrial Hydrogen Peroxide Detection

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Compound of Interest

Compound Name: **MitoPY1**

Cat. No.: **B560298**

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Introduction

MitoPY1, or Mitochondria Peroxy Yellow 1, is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H_2O_2) within the mitochondria of living cells.^{[1][2][3][4][5]} This bifunctional molecule utilizes a triphenylphosphonium (TPP) cation to target the mitochondria, driven by the organelle's membrane potential.^{[2][3]} A boronate-based switch provides its selectivity for H_2O_2 , distinguishing it from other reactive oxygen species (ROS) such as superoxide, nitric oxide, and hydroxyl radicals.^{[2][6]} Upon reaction with H_2O_2 , **MitoPY1** undergoes an oxidative conversion to the highly fluorescent **MitoPY1ox**, resulting in a significant "turn-on" fluorescence enhancement.^{[2][7]} This property makes it a valuable tool for investigating the role of mitochondrial H_2O_2 in various physiological and pathological processes, including oxidative stress, aging, and neurodegenerative diseases like Parkinson's.^{[7][8]}

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the use of **MitoPY1**.

Table 1: Spectroscopic and Physical Properties of **MitoPY1**

Property	Value	Reference
Molecular Weight	~863 g/mol (assuming Cl ⁻ counterion); 954.68 g/mol (as per some suppliers)	[2][6]
Excitation Maximum (λ_{ex})	~510 nm	[2][6]
Emission Maximum (λ_{em})	~530 nm (as MitoPY1ox)	[2][6]
Quantum Yield (Φ)	~0.405 (as MitoPY1ox)	[6][7]
Extinction Coefficient (ϵ)	22,300 M ⁻¹ cm ⁻¹ at 510 nm (as MitoPY1ox)	[2][7]
Solubility	Soluble in DMSO (up to 100 mM) and Methanol	[6][9]
Storage	Store at -20°C, protected from light and moisture	[2][6][10]

Table 2: Recommended Concentrations for Stock and Working Solutions

Solution Type	Recommended Concentration	Solvent	Reference
Stock Solution	5 mM	Methanol	[2]
Stock Solution	up to 100 mM	DMSO	[6][9]
Working Solution (Microscopy)	5 - 10 μ M	Cell Culture Medium or Buffer (e.g., DPBS)	[5][7][8]
Working Solution (Flow Cytometry)	5 - 10 μ M	Cell Culture Medium or Buffer	[2]

Experimental Protocols

Protocol 1: Preparation of MitoPY1 Stock Solution

This protocol describes the preparation of a 5 mM **MitoPY1** stock solution in methanol.

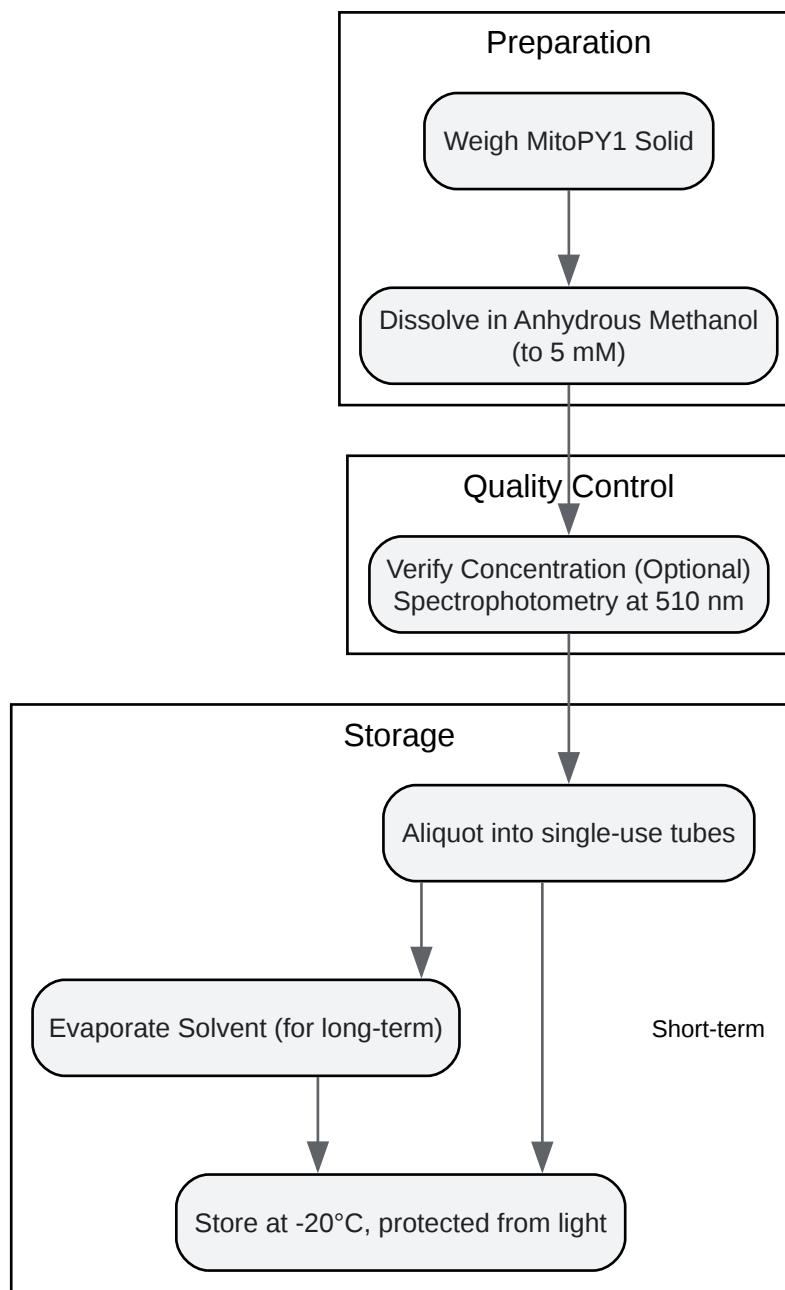
Materials:

- **MitoPY1** solid
- Anhydrous Methanol
- Microcentrifuge tubes or amber vials
- Argon or Nitrogen gas (optional, for long-term storage)

Procedure:

- Weighing: Accurately weigh out the required amount of **MitoPY1** solid. For a 1 ml of 5 mM stock solution, using a molecular weight of 863 g/mol , 4.3 mg of **MitoPY1** is needed.[2]
- Dissolving: Add the appropriate volume of anhydrous methanol to the **MitoPY1** solid to achieve a 5 mM concentration. Vortex briefly to ensure complete dissolution.
- Concentration Verification (Optional but Recommended): To ensure accuracy, the concentration of the stock solution can be verified spectrophotometrically. Dilute 1 μ l of the stock solution into 1 ml of HEPES buffer and measure the absorbance at 510 nm. Use the extinction coefficient of **MitoPY1ox** ($22,300 \text{ M}^{-1}\text{cm}^{-1}$) to calculate the precise concentration and adjust if necessary.[2]
- Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 μ l) in microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
- Storage: For short-term storage, aliquots can be stored at -20°C. For long-term storage, it is recommended to evaporate the methanol solvent under a stream of argon or nitrogen gas to yield a dry film of the probe.[5] The dried aliquots should be stored at -20°C in the dark and can be stable for months.[2]

Workflow for MitoPY1 Stock Solution Preparation

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Caption: Workflow for preparing **MitoPY1** stock solution.

Protocol 2: Staining Live Cells with MitoPY1 for Fluorescence Microscopy

This protocol provides a general procedure for staining live cells with **MitoPY1** for subsequent imaging.

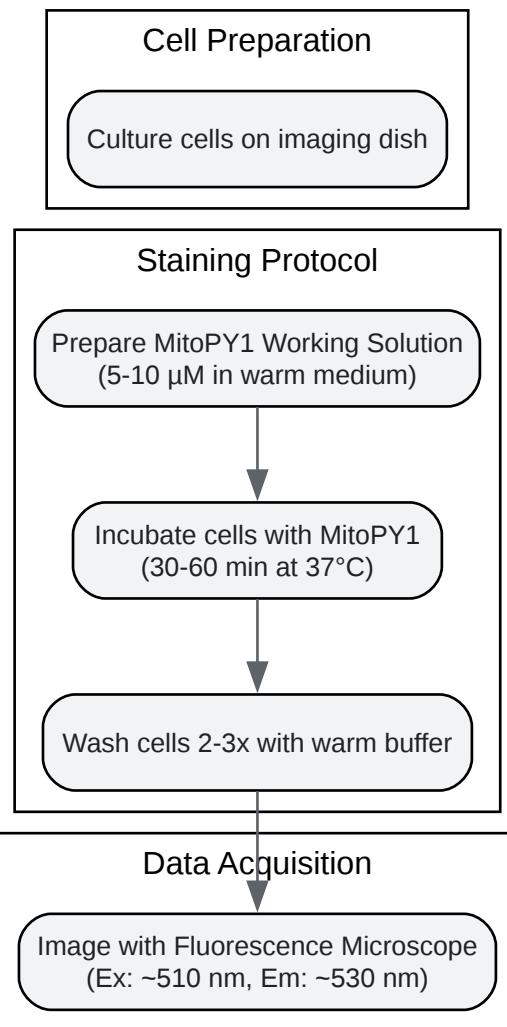
Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **MitoPY1** stock solution (5 mM in Methanol or DMSO)
- Pre-warmed cell culture medium or buffer (e.g., DPBS or HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)

Procedure:

- Cell Preparation: Grow cells to the desired confluence on a suitable imaging vessel.
- Prepare Working Solution: On the day of the experiment, thaw a frozen aliquot of the **MitoPY1** stock solution. If the solvent was evaporated, reconstitute the dried probe in a small volume of DMSO to create a fresh stock solution.^[5] Dilute the stock solution in pre-warmed cell culture medium or buffer to the final working concentration (typically 5-10 μ M).
- Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed buffer. Add the **MitoPY1** working solution to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.^[5] The optimal incubation time may vary depending on the cell type and experimental conditions.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed buffer to remove any excess probe.
- Imaging: Add fresh, pre-warmed buffer or medium to the cells. Image the cells using a fluorescence microscope. For **MitoPY1**, excitation is typically performed around 488-510 nm, and emission is collected between 527-580 nm.^[2] It is crucial to image a control group of cells treated with the vehicle (e.g., DMSO) alongside the experimental group.

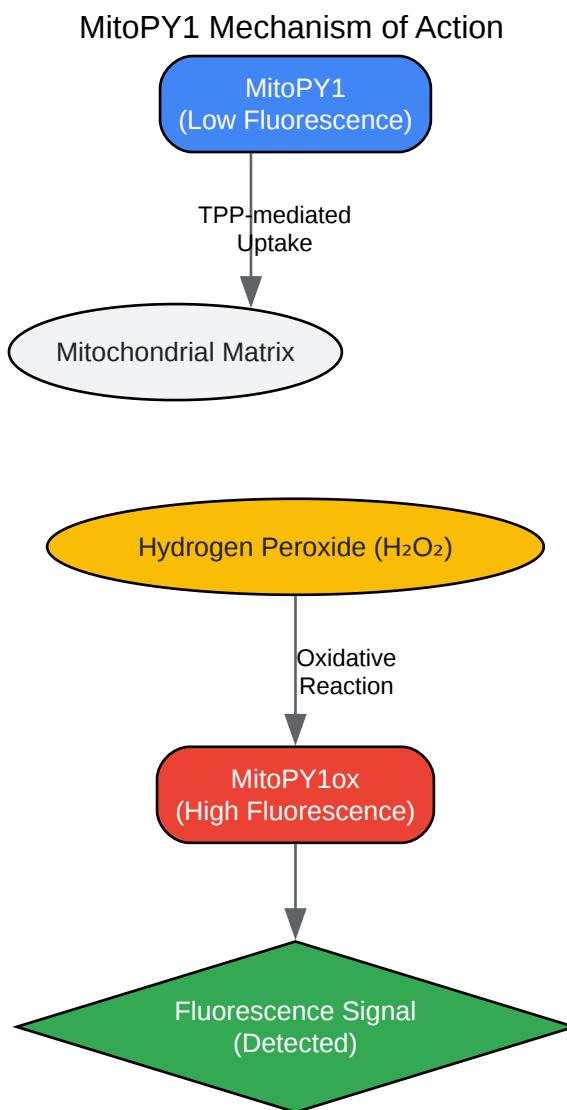
Experimental Workflow for Live Cell Imaging with MitoPY1

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Caption: Workflow for staining and imaging live cells with **MitoPY1**.

Signaling Pathway and Mechanism of Action

MitoPY1's function is based on a specific chemical reaction with hydrogen peroxide within the mitochondrial matrix. The triphenylphosphonium cation directs the probe to the mitochondria. There, the boronate group of MitoPY1 reacts with H₂O₂, leading to its cleavage and the formation of a highly fluorescent, fully conjugated xanthene fluorophore (MitoPY1ox). This "turn-on" mechanism ensures that a fluorescence signal is primarily generated in the presence of mitochondrial H₂O₂.



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Caption: Mechanism of **MitoPY1** activation by H₂O₂ in mitochondria.

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